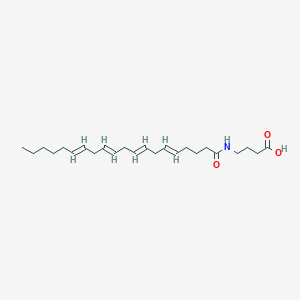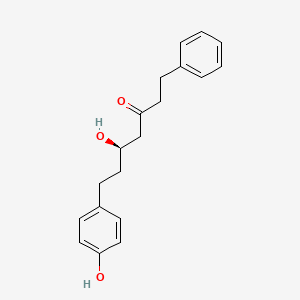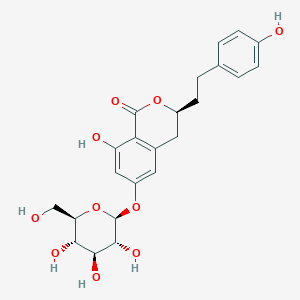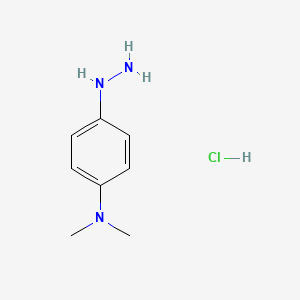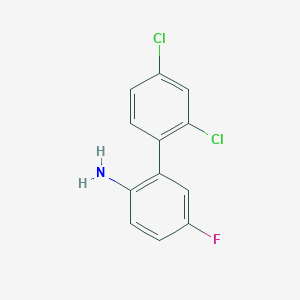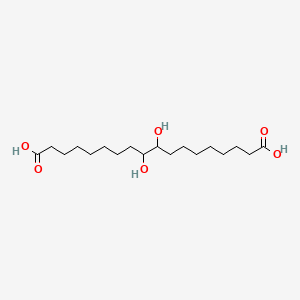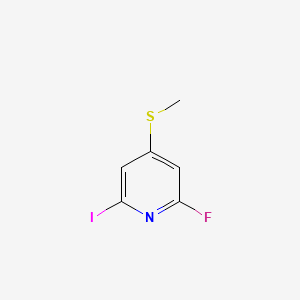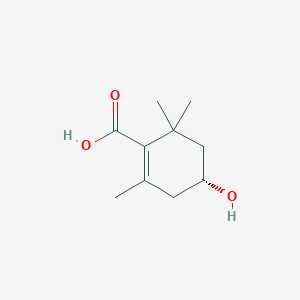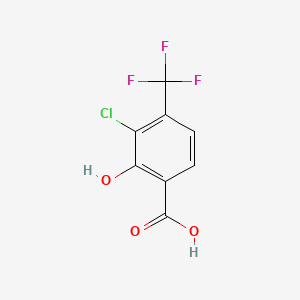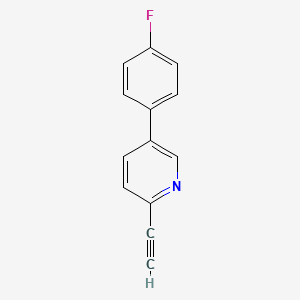
2-Ethynyl-5-(4-fluorophenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynyl-5-(4-fluorophenyl)pyridine is a compound that belongs to the class of fluorinated pyridines It is characterized by the presence of an ethynyl group at the 2-position and a 4-fluorophenyl group at the 5-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-5-(4-fluorophenyl)pyridine typically involves the use of fluorinated pyridine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction involves the coupling of a boronic acid or ester with a halogenated pyridine derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient fluorinating reagents and reliable fluorination technology is crucial for the industrial synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethynyl-5-(4-fluorophenyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the 4-fluorophenyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The ethynyl group can undergo oxidation or reduction to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation and the specific reagents used .
Major Products Formed
The major products formed from these reactions include various substituted pyridines, oxidized or reduced derivatives, and fused ring systems.
Aplicaciones Científicas De Investigación
2-Ethynyl-5-(4-fluorophenyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Ethynyl-5-(4-fluorophenyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to interact with biological targets, potentially leading to various biological effects. The ethynyl group can also participate in interactions with enzymes and receptors, influencing the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Ethynyl-5-(4-fluorophenyl)pyridine include other fluorinated pyridines, such as:
- 2-Fluoro-5-(2-(3-fluorophenyl)ethynyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2-(2-Fluorophenyl)pyridine
Uniqueness
This compound is unique due to the specific positioning of the ethynyl and fluorophenyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
1196153-45-3 |
|---|---|
Fórmula molecular |
C13H8FN |
Peso molecular |
197.21 g/mol |
Nombre IUPAC |
2-ethynyl-5-(4-fluorophenyl)pyridine |
InChI |
InChI=1S/C13H8FN/c1-2-13-8-5-11(9-15-13)10-3-6-12(14)7-4-10/h1,3-9H |
Clave InChI |
WTHIAPMRLPCZHC-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=NC=C(C=C1)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


